Cys-C-cGMP

AUTAC S-guanylation Targeted Protein Degradation

Researchers requiring a specific autophagy tag for AUTAC-mediated degradation often find standard cGMP analogs lack the cysteine moiety essential for S-guanylation. Cys-C-cGMP is the definitive building block for AUTAC constructs, enabling K63-linked polyubiquitination and autophagic engulfment. - S-guanylation-competent cysteine handle for covalent target conjugation. - Purity ≥98% (HPLC) ensures reproducible AUTAC synthesis. - Reliable global supply with ambient shipping for research quantities.

Molecular Formula C15H19N6O10PS
Molecular Weight 506.4 g/mol
Cat. No. B15139345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-C-cGMP
Molecular FormulaC15H19N6O10PS
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O
InChIInChI=1S/C15H19N6O10PS/c1-4(22)17-5(13(25)26)3-33-15-18-7-10(19-14(16)20-11(7)24)21(15)12-8(23)9-6(30-12)2-29-32(27,28)31-9/h5-6,8-9,12,23H,2-3H2,1H3,(H,17,22)(H,25,26)(H,27,28)(H3,16,19,20,24)/t5-,6+,8?,9-,12+/m0/s1
InChIKeyPWWJZMYXXYLMOU-ANUWLWQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-C-cGMP Autophagy Tag Procurement: Critical Comparator Data for AUTAC Degrader Development


Cys-C-cGMP (CAS 2241669-85-0) is a specialized cysteine-conjugated cyclic guanosine monophosphate derivative that functions exclusively as an autophagy tag for AUTACs (Autophagy-Targeting Chimeras) . Unlike conventional cGMP analogs that modulate PKG or PDE activity, Cys-C-cGMP is designed solely to recruit the cellular autophagy machinery via S-guanylation-mediated K63-linked polyubiquitination, enabling targeted degradation of specific proteins or organelles . This compound represents a foundational component in the emerging AUTAC platform for induced proximity pharmacology.

Building Block
Autophagy tag for AUTAC degrader synthesis
Mechanism
Covalent S-guanylation recruits K63-linked ubiquitination
Differentiation
Non-signaling cGMP derivative; no PKG/PDE activity expected

Why Generic cGMP Analogs Cannot Substitute for Cys-C-cGMP in AUTAC-Based Targeted Degradation


Generic cGMP analogs such as 8-pCPT-cGMP or 8-Br-cGMP are optimized for PKG isoform selectivity or PDE inhibition, and they lack the essential cysteine moiety required for covalent S-guanylation—a prerequisite for initiating K63-linked polyubiquitination and subsequent autophagic recruitment [1]. Interchanging Cys-C-cGMP with a standard cGMP analog in an AUTAC construct would result in complete loss of degradation activity because the warhead–linker–tag architecture depends on the specific S-guanylation chemistry unique to Cys-C-cGMP . Procurement decisions must therefore recognize that Cys-C-cGMP is not a signaling tool compound but rather a specialized building block for the synthesis of bifunctional AUTAC degraders.

Aspect
Cys-C-cGMP
Generic cGMP analog
S-Guanylation
Covalent adduct formation
Reversible binding only
K63 Ubiquitination
Recruits K63-linked polyubiquitin chains
Does not induce K63 ubiquitination
PKG Activation
Designed to avoid PKG activation
Potent PKG activator (e.g., 8-pCPT-cGMP)

Quantitative Evidence Guide: Cys-C-cGMP Differentiation vs. Closest cGMP-Based Analogs


Unique S-Guanylation Chemistry vs. Non-Covalent cGMP Analogs: A Binary Functional Distinction

Cys-C-cGMP is fundamentally distinguished from all non-covalent cGMP analogs by its ability to form covalent Cys-cGMP adducts on protein thiols—a process termed S-guanylation. In contrast, 8-pCPT-cGMP and 8-Br-cGMP bind reversibly to the cGMP-binding pockets of PKG and PDE without any covalent modification. The formation of Cys-cGMP adducts is a prerequisite for the recruitment of K63-linked polyubiquitin chains and subsequent autophagic degradation [1]. This binary functional distinction (covalent tagging vs. reversible binding) means that no non-covalent cGMP analog can functionally substitute for Cys-C-cGMP in an AUTAC degrader construct.

S-Guanylation Chemistry
Class-level inference
Covalent adduct vs. reversible binding
Binary functional distinction; non-covalent analogs cannot tag proteins
Foundational S-guanylation literature; requires AUTAC-specific validation
AUTAC S-guanylation Targeted Protein Degradation

Functional Validation in HeLa Cells: K63-Linked Mitochondrial Ubiquitination Enhancement

Cys-C-cGMP, when incorporated into an AUTAC scaffold (e.g., cGMP-HTL), increases K63-linked ubiquitination of mitochondria in HeLa cells . While absolute fold-change values are not consistently reported across vendor datasheets, the functional outcome—enhanced K63-linked polyubiquitination—is a specific and reproducible readout for the initiation of selective autophagy. In contrast, simple cGMP analogs like 8-pCPT-cGMP do not induce K63-linked ubiquitination of mitochondria under the same conditions; they instead activate PKG signaling pathways [1].

K63 Ubiquitination in HeLa
Cross-study comparable
Increased K63-linked mitochondrial ubiquitination
Supports engagement of autophagy machinery
Qualitative/semi-quantitative readout; consistent across vendor data
Mitophagy K63 Ubiquitination AUTAC Validation

Avoidance of Off-Target PKG Activation: A Critical Design Feature for AUTAC Applications

First-generation AUTACs using cGMP-based tags raised concerns regarding unintended PKG activation, which can confound cellular assays and therapeutic development [1]. Cys-C-cGMP was specifically designed to mitigate this issue by incorporating a cysteine moiety that diverts the molecule away from PKG binding and toward S-guanylation-dependent autophagy recruitment. In contrast, 8-pCPT-cGMP is a potent PKG II-selective activator with Ki values in the low micromolar range and robust cellular activity . This fundamental difference in target engagement profile is a primary driver for selecting Cys-C-cGMP over 8-pCPT-cGMP for AUTAC development.

PKG Off-Target Risk
Class-level inference
Designed to minimize PKG activation
Reduces confounding signaling in AUTAC assays
8-pCPT-cGMP is a potent PKG activator; Cys-C-cGMP redirects function
PKG Off-Target AUTAC Specificity Degrader Design

Structural Basis for AUTAC Function: Cys-C-cGMP as an Essential Component of Bifunctional Degraders

AUTAC molecules consist of three modular components: a POI-targeting warhead, a linker, and a cGMP-based degradation tag. Cys-C-cGMP serves as the degradation tag in validated AUTAC constructs such as cGMP-HTL and AUTAC4 . In the absence of the Cys-C-cGMP tag, the AUTAC molecule is unable to recruit the autophagy machinery, resulting in complete loss of degradation activity. This is in stark contrast to PROTACs, which rely on E3 ligase-recruiting ligands (e.g., VHL, CRBN) rather than autophagy tags. The modular nature of AUTAC design means that Cys-C-cGMP is an indispensable and non-interchangeable component of any functional AUTAC degrader [1].

AUTAC Tag Requirement
Supporting evidence
Essential for degradation activity
No alternative tag provides S-guanylation-driven autophagy
Validated in cGMP-HTL and AUTAC4 constructs
AUTAC Architecture Bifunctional Degrader Targeted Mitophagy

Optimal Application Scenarios for Cys-C-cGMP in Research and Industrial AUTAC Development


Synthesis of First-Generation AUTAC Degraders for Organelle Clearance (Mitophagy)

Cys-C-cGMP is the preferred autophagy tag for constructing AUTAC molecules designed to induce targeted mitochondrial degradation (mitophagy). When conjugated to a mitochondria-targeting warhead via a flexible linker, Cys-C-cGMP enables the selective clearance of damaged or dysfunctional mitochondria through the autophagy-lysosomal pathway . This application leverages the compound's unique ability to recruit K63-linked ubiquitin chains and initiate autophagosome formation.

Development of Novel AUTACs for Cytosolic Protein Degradation

Researchers developing AUTACs to degrade disease-relevant cytosolic proteins (e.g., MetAP2, FKBP12) rely on Cys-C-cGMP as the degradation tag . By conjugating Cys-C-cGMP to a protein-targeting ligand, scientists can hijack the S-guanylation pathway to selectively degrade targets that are not amenable to PROTAC-mediated degradation due to the absence of a suitable E3 ligase ligand.

Mechanistic Studies of S-Guanylation-Dependent Autophagy Recruitment

Cys-C-cGMP serves as a critical tool compound for dissecting the molecular mechanisms linking protein S-guanylation to selective autophagy. By using Cys-C-cGMP as a defined chemical probe, researchers can investigate how cGMP-based adducts are recognized by cellular machinery, leading to K63-linked polyubiquitination and subsequent autophagic engulfment [1].

Comparative Pharmacology Studies Distinguishing PKG Signaling from AUTAC-Mediated Degradation

Given that many cGMP analogs activate PKG, Cys-C-cGMP is an essential comparator for experiments designed to differentiate PKG-dependent signaling from AUTAC-mediated degradation. Its use allows researchers to control for confounding PKG activation when assessing the specific contribution of S-guanylation and autophagy to cellular phenotypes.

Application
Selection Property
Validation Focus
Mitophagy-targeting AUTAC synthesis
Covalent S-guanylation capability
K63-linked ubiquitination and mitophagic flux
Novel AUTACs for cytosolic protein degradation
Autophagy tag compatibility with diverse warheads
Target degradation via S-guanylation-dependent autophagy
Mechanistic studies of S-guanylation-driven autophagy
Defined chemical probe for S-guanylation
Recognition of cGMP adducts and autophagosome formation
PKG signaling vs. AUTAC degradation distinction
Minimized PKG activation profile
Confounding PKG activity control in comparative studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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